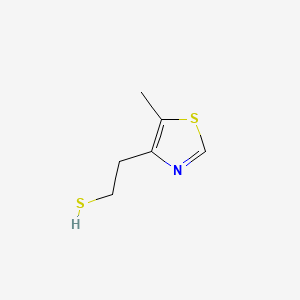

4-Thiazoleethanethiol, 5-methyl-

説明

4-Methyl-5-thiazoleethanol (CAS 137-00-8), also known as 5-(2-hydroxyethyl)-4-methylthiazole or sulfurol, is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 5 and a hydroxyethyl group at position 4 . Its molecular formula is C₆H₉NOS, with a molecular weight of 143.21 g/mol. This compound is structurally significant due to its role as a metabolite of thiamine (vitamin B₁) and its applications in flavoring agents (FEMA No. 3204) and pharmaceutical intermediates .

Key properties include:

- Solubility: Polar solvents (e.g., water, ethanol) due to the hydroxyl group.

- Synthesis: Typically derived via thiamine degradation or specialized organic synthesis involving thiazole ring formation and functionalization .

- Applications: Used in fragrance formulations, as a precursor for clomethiazole analogs, and in medicinal chemistry research .

特性

CAS番号 |

175074-17-6 |

|---|---|

分子式 |

C6H9NS2 |

分子量 |

159.265 |

IUPAC名 |

2-(5-methyl-1,3-thiazol-4-yl)ethanethiol |

InChI |

InChI=1S/C6H9NS2/c1-5-6(2-3-8)7-4-9-5/h4,8H,2-3H2,1H3 |

InChIキー |

SVRLXSQBNOGDNO-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CS1)CCS |

同義語 |

4-Thiazoleethanethiol, 5-methyl- |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural and Functional Comparison

Functional Group Impact on Reactivity and Bioactivity

Hydroxyethyl vs. Ester Groups: The hydroxyl group in 4-methyl-5-thiazoleethanol enhances polarity and hydrogen-bonding capacity, making it water-soluble and suitable for flavor applications . In contrast, the ester group in ethyl 4-methyl-5-thiazolecarboxylate () increases lipophilicity, favoring use in organic synthesis as a reactive intermediate .

Hydrazide Derivatives: The hydrazide moiety in 5-methyl-thiazolecarboxylic acid hydrazide () enables condensation reactions for drug design.

Thiadiazole Hybrids: N-(5-methyl-thiadiazol-2-yl)-propionamide () combines a thiadiazole ring with an amide group, conferring selective anticancer activity (e.g., against hepatocarcinoma cells). The thiadiazole core enhances π-π stacking with DNA or enzymes, improving target binding .

Vinyl-Substituted Thiazoles :

- 5-Ethenyl-4-methylthiazole () exhibits volatility and stability, making it ideal for flavor formulations. The vinyl group allows further functionalization via addition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。